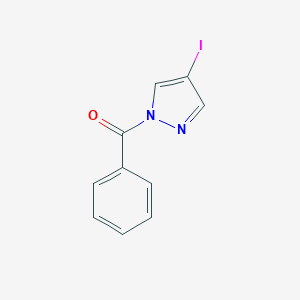

![molecular formula C12H15N3O2 B173748 1H-吡咯并[2,3-b]吡啶-1-甲酸,4-氨基,1,1-二甲基乙酯 CAS No. 173898-20-9](/img/structure/B173748.png)

1H-吡咯并[2,3-b]吡啶-1-甲酸,4-氨基,1,1-二甲基乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

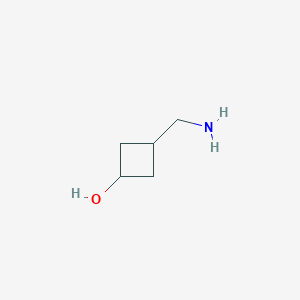

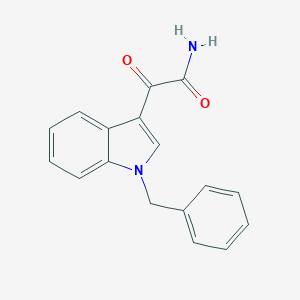

“1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester” is a chemical compound that has been studied for its potential applications in medical and pharmaceutical research . It has been used as a scaffold for the development of inhibitors for human neutrophil elastase (HNE), a potent serine protease . This compound has also shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of this compound involves the creation of a pyrrolo[2,3-b]pyridine scaffold . The process assesses how a shift of the nitrogen from position 2 to position 7 influences activity . The majority of new compounds synthesized were effective HNE inhibitors .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its interactions with enzymes such as HNE and FGFRs . For instance, it has been found to inhibit HNE effectively .科学研究应用

新型合成路线和衍生物

- 合成技术: Brodrick 和 Wibberley (1975) 的研究展示了一种合成多种 1-烷基和 1-芳基-2-氨基-4-氰基吡咯的新型合成路线,从而生产 1H-吡咯并[2,3-b]吡啶 (Brodrick 和 Wibberley,1975)。

- 抗氧化活性: Zaki 等人 (2017) 的一项研究探索了该化合物的衍生物的合成,突出了它们的显着抗氧化活性 (Zaki 等,2017)。

在化学合成和生物学中的应用

- 组合化学: Volochnyuk 等人 (2010) 开发了一系列稠合吡啶-4-甲酸,包括与 1H-吡咯并[2,3-b]吡啶相关的化合物,显示了其在组合转化中的潜力 (Volochnyuk 等,2010)。

- 生物催化方法: Gill 和 Patel (2006) 的研究描述了一种有效的生物催化方法,用于将相关化合物转化为药物合成的关键中间体 (Gill 和 Patel,2006)。

医药和医学研究

- 抗菌活性: Toja 等人 (1986) 合成了一系列显示出体外抗菌活性的衍生物,表明了潜在的医学应用 (Toja 等,1986)。

- 抗病毒活性: Ivashchenko 等人 (2014) 研究了相关化合物的抗病毒活性,特别是针对牛病毒腹泻病毒 (BVDV)、丙型肝炎病毒 (HCV) 和流感 (Ivashchenko 等,2014)。

进一步的化学研究

- 杂环化学: Bialy 和 Gouda (2011) 在杂环化学中使用氰基乙酰胺合成具有潜在抗肿瘤和抗氧化活性的衍生物 (Bialy 和 Gouda,2011)。

- 合成方法: Alizadeh、Hosseinpour 和 Rostamnia (2008) 报告了一种直接合成相关的 4-羟基-1H-吡咯-2,3-二甲酸衍生物的方法,表明该化合物在创新的合成方法中的重要性 (Alizadeh、Hosseinpour 和 Rostamnia,2008)。

未来方向

The compound and its derivatives have shown promise in medical and pharmaceutical research, particularly in the development of novel and selective inhibitors for the treatment of inflammatory diseases and various types of tumors . Future research may focus on further optimizing these compounds and exploring their potential therapeutic applications .

属性

IUPAC Name |

tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBSQUGWTCZTRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

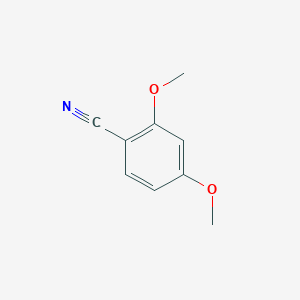

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)

![3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B173682.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)